2-Chloro-6-Methylphenyl Isothiocyanate
Overview
Description
2-Chloro-6-Methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.
Biochemical Analysis
Biochemical Properties
The exact nature of these interactions would depend on the specific structure of the isothiocyanate and the biomolecules it interacts with .
Cellular Effects
It is known that isothiocyanates can cause burns of eyes, skin, and mucous membranes .
Molecular Mechanism
Isothiocyanates are known to react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that thermal decomposition can lead to the release of irritating gases and vapors .
Metabolic Pathways
Isothiocyanates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Isothiocyanates are known to be transported and distributed within cells and tissues .
Subcellular Localization
Isothiocyanates are known to localize in various subcellular compartments .
Preparation Methods
2-Chloro-6-Methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-Chloro-6-Methylphenylamine with thiophosgene under controlled conditions . Another method includes the reaction of 2-Chloro-6-Methylphenylamine with carbon disulfide and a catalyst such as di-tert-butyl dicarbonate and DMAP or DABCO . These reactions are typically carried out under nitrogen protection to prevent unwanted side reactions and to ensure high yields.
Chemical Reactions Analysis
2-Chloro-6-Methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form substituted thioureas.
Addition Reactions:
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed from these reactions are substituted thioureas and carbamates .
Scientific Research Applications
2-Chloro-6-Methylphenyl Isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate involves its reactive isothiocyanate group (N=C=S), which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in cellular processes .
Comparison with Similar Compounds
2-Chloro-6-Methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the reactive isothiocyanate group, this compound is unique due to the presence of a chlorine atom and a methyl group on the phenyl ring. This structural difference can influence its reactivity and specificity in chemical reactions .
Similar compounds include:
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
These compounds are also widely used in organic synthesis and biological research, but their reactivity and applications can vary based on their specific structures .
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQPKPCDKLACIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395657 | |
Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-34-0 | |
Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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